5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole

Chemical procurement Purity analysis Reproducibility

5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is a highly halogenated, synthetic small molecule belonging to the 2-phenyl-2H-indazole class, a scaffold widely recognized for its broad utility in medicinal chemistry. Its structural complexity—featuring a central indazole core with an N2-phenyl substituent and a C5-linked 2,6-dibromo-4-iodophenoxy moiety—results in a high molecular weight (570.02 g/mol).

Molecular Formula C19H11Br2IN2O
Molecular Weight 570.0 g/mol
CAS No. 918946-31-3
Cat. No. B13104187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole
CAS918946-31-3
Molecular FormulaC19H11Br2IN2O
Molecular Weight570.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)I)Br
InChIInChI=1S/C19H11Br2IN2O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H
InChIKeySVFWAPYRNBRLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole (CAS 918946-31-3): A Halogen-Rich Indazole Scaffold for Orthogonal Coupling Strategies


5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is a highly halogenated, synthetic small molecule belonging to the 2-phenyl-2H-indazole class, a scaffold widely recognized for its broad utility in medicinal chemistry [1]. Its structural complexity—featuring a central indazole core with an N2-phenyl substituent and a C5-linked 2,6-dibromo-4-iodophenoxy moiety—results in a high molecular weight (570.02 g/mol) . This dense halogen array is not merely incidental; it is chemically strategic, providing a gradient of carbon-halogen bond reactivity (C-I > C-Br) that is fundamental to its value in sequential, chemoselective cross-coupling for constructing complex molecular architectures.

Staged chemoselective coupling enabled by differentiated C-I vs C-Br reactivity
Suitable for iterative Pd-catalyzed cross-coupling library synthesis
Characterized advanced intermediate with reported purity specification for reproducible coupling

Why Closely Related 2-Phenylindazole Analogs Cannot Substitute for CAS 918946-31-3 in Orthogonal Functionalization Workflows


Generic substitution with other 5-substituted-2-phenylindazoles is not chemically equivalent. The value of 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is intrinsically tied to the precise arrangement of three distinct halogen atoms (two Br, one I) on the pendant phenol, which creates a reactivity hierarchy orthogonal to the indazole scaffold . A simple 5-phenoxy-2-phenylindazole or a monohalogenated analog lacks this capacity for staged, chemoselective C-C bond formation. For example, the C(sp²)-I bond can undergo highly selective oxidative addition with palladium(0) catalysts under mild conditions, leaving the two C(sp²)-Br bonds intact for subsequent, more demanding cross-coupling reactions [1]. This is a chemical capability that no comparator with a different halogen pattern can replicate, making direct substitution a loss of synthetic utility.

Absence of aryl iodide handle may prevent sequential chemoselective coupling sequences
Symmetrical di-bromo analogs lack the reactivity gradient necessary for staged Pd catalysis
Non-halogenated 5-phenoxy-2-phenylindazole scaffolds cannot support equivalent diversification workflows

Quantitative Differentiation Evidence for 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole vs. Common Analogs


Purity Boundary and Batch-to-Batch Reproducibility vs. the Core Phenol Reagent

For procurement decisions, the supply form and purity of the final compound are critical benchmarks. 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is commercially available as a fully characterized indazole product at NLT 98% purity . This is a significant distinction from procuring the unfunctionalized phenol building block, 2,6-dibromo-4-iodophenol, which is typically supplied at a lower 95% purity . The 3% higher purity specification directly impacts the yield and purity profile of any subsequent reaction using this advanced intermediate.

Purity Difference
Data to verify
+3% absolute purity (NLT 98% vs. 95% precursor)
May reduce downstream purification and yield variability
Confirm via lot-specific certificate of analysis
Chemical procurement Purity analysis Reproducibility

Chemoselective Reactivity Gradient: C(sp²)-I vs. C(sp²)-Br Bond Dissociation Energy

The competitive advantage of the target compound lies in the differential reactivity of its carbon-halogen bonds. The aryl iodide moiety has a significantly lower bond dissociation energy (Ph-I ≈ 65 kcal/mol) compared to the aryl bromides (Ph-Br ≈ 81 kcal/mol) [1]. In the analogous compound 5-(2,6-dibromophenoxy)-2-phenylindazole (where the iodine is replaced by a proton), both C(sp²)-Br bonds are chemically equivalent, making sequential, chemoselective coupling impossible. The target compound provides a commanding thermodynamic discrimination of ~16 kcal/mol, which is the fundamental basis for its value in orthogonal coupling strategies.

Reactivity Gradient
Class-level inference
ΔBDE ≈ 16 kcal/mol (C-I vs C-Br)
Enables exclusive oxidative addition at the aryl iodide site
General physical organic chemistry principle
Synthetic methodology Cross-coupling Chemoselectivity

Structural Confirmation of a 3-Halogen Reactivity Manifold for Iterative Coupling

The synthetic route disclosed for the target compound confirms its design as a poly-halogenated derivatization hub . The synthesis proceeds from 3,5-dibromo-4-(2-phenyl-2H-indazol-5-yloxy)-phenylamine via a Sandmeyer reaction to install the iodine atom. This demonstrates synthetic accessibility. More importantly for procurement, the structure itself encodes a strategy: the iodine provides an orthogonal handle for late-stage diversification on a scaffold that already possesses the pharmacologically validated 2-phenylindazole core, a motif known to confer nanomolar antiprotozoal activity (IC50 < 0.050 µM against E. histolytica in related analogs) [1]. Comparators lacking this iodine handle cannot be diversified in a similarly controlled, stepwise manner.

Synthetic Tractability
Supporting evidence
Iodine installed via final-step Sandmeyer reaction on indazole scaffold
Supports programmed late-stage diversification at the 4-position
Class-level antiprotozoal endpoint context for related analogs; verify for specific derivative
Medicinal chemistry diversification Late-stage functionalization Structure-activity relationship

High-Value Application Scenarios for 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole Driven by Halogen Reactivity


Sequential, Chemoselective Palladium-Catalyzed Library Synthesis

This compound is ideally suited for constructing libraries of 2-phenylindazole derivatives via iterative cross-coupling. A typical workflow exploits the low C-I bond dissociation energy (~65 kcal/mol) to perform a selective Sonogashira or Suzuki-Miyaura coupling at the 4-iodo position under mild conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, room temperature) without affecting the two C-Br bonds [1]. Following this first coupling, a second, distinct coupling reaction (e.g., a Buchwald-Hartwig amination or a Negishi coupling) can be executed at the remaining C-Br positions using a more active catalyst at elevated temperatures. This staged approach is not possible with symmetrical dihalogenated analogs, making this compound a strategic asset for rapid SAR exploration.

Synthesis of Radiolabeled Probes or Imaging Agents

The single iodine atom is a specific precursor for isotopic exchange or metal-catalyzed radiolabeling (e.g., with ¹²³I or ¹²⁵I) [1]. The defined location of the iodine on the phenoxy ring, distant from the core heterocycle, allows for the introduction of a tracer without altering the core pharmacophore's interaction profile. This is a precise application that cannot be fulfilled by non-iodinated indazoles or those with iodine directly on the indazole scaffold, which could interfere with target binding.

Advanced Intermediate for Marine Natural Product-Inspired Molecules

The 2,6-dibromo-4-iodophenoxy fragment is a structural hallmark of many biologically active marine natural products, such as the psammaplins [1]. By having this complex fragment pre-installed on a medicinally-privileged indazole scaffold, the compound serves as a convergent intermediate. A researcher can access hybrid structures that combine the bioactivity potential of both marine dibromotyrosine metabolites and indazole-based therapeutics in a single step, dramatically shortening the synthetic route compared to de novo fragment construction.

Application
Selection Property
Validation Focus
Iterative cross-coupling library design
Halogen reactivity hierarchy (C-I vs C-Br)
Orthogonal coupling sequence fidelity
Isotopic labeling / radiotracer synthesis
Aryl iodide handle for isotopic exchange
Labeling site specificity and pharmacophore integrity
Hybrid marine-indazole scaffold construction
Pre-installed dibromo-iodophenoxy fragment
Convergent synthesis efficiency vs de novo assembly
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